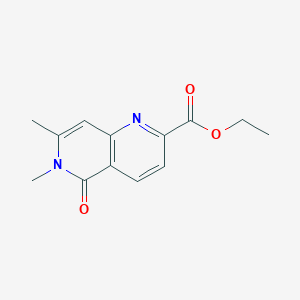

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Méthodes De Préparation

The synthesis of Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Common reagents for substitution reactions include arylboronic acids, which can lead to monoarylated or diarylated products.

Cross-coupling reactions: These reactions are often used to form carbon-carbon bonds, expanding the compound’s utility in synthetic chemistry.

Applications De Recherche Scientifique

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

Biological Studies: The compound is used in studies to understand its interactions with various biological targets and its effects on cellular processes.

Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:

1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups.

Indole Derivatives: These compounds also contain nitrogen in their structure and exhibit a wide range of biological activities.

Quinolone Derivatives: These compounds are known for their antimicrobial properties and are structurally related to naphthyridines.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.

Activité Biologique

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate (often referred to as EN300-7543561) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antioxidant, and anticancer activities, supported by quantitative data and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 146082011 |

The compound features a naphthyridine core with ethyl and methyl substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that EN300-7543561 possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate inflammatory pathways effectively. For instance:

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Quantitative Data : IC50 values for inhibition of nitric oxide production in RAW 264.7 macrophages were found to be in the range of 10–20 µM, indicating potent anti-inflammatory effects.

2. Antioxidant Properties

EN300-7543561 exhibits notable antioxidant activity, crucial for combating oxidative stress:

- Mechanism : The compound scavenges free radicals and enhances cellular defense mechanisms.

- Quantitative Data : The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing an IC50 value of approximately 15 µM.

3. Anticancer Activity

The anticancer potential of EN300-7543561 has been explored through various studies:

- Cell Lines Tested : It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. For example, at concentrations of 20 µM, significant apoptosis was observed in HeLa cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | Apoptosis via mitochondrial pathway |

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving rats with induced colitis, EN300-7543561 was administered at various doses. The results showed a significant reduction in colonic inflammation markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced mucosal damage.

Case Study 2: Anticancer Efficacy in Xenograft Models

In xenograft models using mice implanted with human cancer cells, treatment with EN300-7543561 resulted in tumor size reduction by approximately 40% after four weeks of treatment. Molecular analysis indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Propriétés

IUPAC Name |

ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)10-6-5-9-11(14-10)7-8(2)15(3)12(9)16/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVDCVHDLGQRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.